![molecular formula C20H21ClN2O2 B2998899 N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide CAS No. 478050-13-4](/img/structure/B2998899.png)

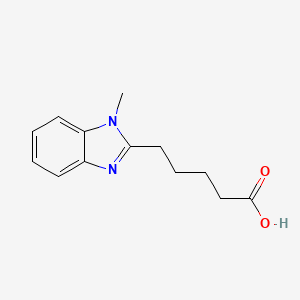

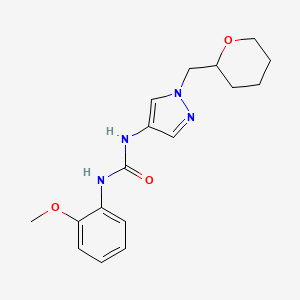

N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide” is a chemical compound that has been mentioned in the context of pharmaceutical research . It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for the treatment of anxiety disorders .

Synthesis Analysis

The synthesis of this compound involves the use of 4-chloroaniline as a raw material . The compound is formed as an intermediate in the synthesis of lorazepam, an active pharmaceutical ingredient used for the treatment of anxiety disorders . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis

The specific chemical reactions involving “N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide” are not detailed in the retrieved sources. It is known to be an intermediate in the synthesis of lorazepam , but the exact reactions it undergoes in this process are not specified.Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides, including their metabolic activation pathways leading to DNA-reactive compounds. This study provides insights into the complex biochemical interactions of similar compounds within biological systems, highlighting the metabolic pathways that could potentially involve N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide (Coleman et al., 2000).

Opioid Kappa Agonists Development

The development of novel opioid kappa agonists has led to the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, which serve as potent analgesic compounds. This research demonstrates the potential of structurally similar compounds for therapeutic applications, particularly in pain management (Costello et al., 1991).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has shown the potential of these compounds in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency. Additionally, molecular docking studies have explored their binding interactions with cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

Synthesis and Anticancer Evaluation

The synthesis of thiazole derivatives and their evaluation as anticancer agents highlight the potential of N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide and related compounds in developing new anticancer drugs. These studies emphasize the importance of structural modifications to enhance biological activity and selectivity (Evren et al., 2019).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity suggest that similar compounds could serve as effective antioxidants. This research opens avenues for exploring N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide derivatives as potential antioxidants (Chkirate et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

Similar compounds have been found to convert arachidonate to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis . This interaction with its target leads to changes in the production of prostanoids.

Biochemical Pathways

The conversion of arachidonate to pgh2 suggests that it may affect theprostanoid synthesis pathway .

Pharmacokinetics

The compound’s molecular weight is356.85 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The interaction with prostaglandin g/h synthase 1 and the subsequent changes in prostanoid production suggest that it may have effects oninflammatory responses and platelet aggregation .

Future Directions

properties

IUPAC Name |

N-[4-[4-(4-chlorobenzoyl)-1-methylpyrrolidin-3-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(24)22-17-9-5-14(6-10-17)18-11-23(2)12-19(18)20(25)15-3-7-16(21)8-4-15/h3-10,18-19H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOWVUWSUQUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CN(CC2C(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylcyclopropane-1-carboxylic acid](/img/structure/B2998818.png)

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2998821.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)

![tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate](/img/structure/B2998826.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)

![6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2998830.png)

![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)